5-Bromo-N,N-diethylpyridine-3-sulfonamide

Lipophilicity LogP Physicochemical profiling

5-Bromo-N,N-diethylpyridine-3-sulfonamide is a heteroaryl sulfonamide featuring a pyridine core substituted with a bromine atom at the 5-position and an N,N-diethylsulfonamide group at the 3-position. It functions primarily as a bifunctional building block, where the aryl bromide enables transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and the tertiary sulfonamide serves as a hydrogen-bond acceptor motif.

Molecular Formula C9H13BrN2O2S
Molecular Weight 293.18 g/mol
CAS No. 62009-37-4
Cat. No. B1290231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N-diethylpyridine-3-sulfonamide
CAS62009-37-4
Molecular FormulaC9H13BrN2O2S
Molecular Weight293.18 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C9H13BrN2O2S/c1-3-12(4-2)15(13,14)9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3
InChIKeyDMCLRSISAMTJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,N-diethylpyridine-3-sulfonamide (CAS 62009-37-4): A Halogenated Pyridine Sulfonamide Building Block for Medicinal Chemistry and Cross-Coupling Library Synthesis


5-Bromo-N,N-diethylpyridine-3-sulfonamide is a heteroaryl sulfonamide featuring a pyridine core substituted with a bromine atom at the 5-position and an N,N-diethylsulfonamide group at the 3-position [1]. It functions primarily as a bifunctional building block, where the aryl bromide enables transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and the tertiary sulfonamide serves as a hydrogen-bond acceptor motif . Its computed LogP of 2.96, boiling point of 376.5 °C, and molecular weight of 293.18 g/mol differentiate it from non-halogenated and chloro-analog comparators .

5-Bromo-N,N-diethylpyridine-3-sulfonamide (CAS 62009-37-4): Why In-Class Analogs Cannot Simply Be Interchanged


Substituting 5-bromo-N,N-diethylpyridine-3-sulfonamide with the non-halogenated parent N,N-diethylpyridine-3-sulfonamide or the 6-chloro regioisomer eliminates critical properties essential for its primary application as a cross-coupling building block. The non-halogenated compound lacks the C5 aryl bromide, which is the synthetic handle prerequisite for palladium- or nickel-catalyzed diversification reactions such as Suzuki, Negishi, or Buchwald-Hartwig couplings . Moreover, the bromo derivative exhibits a substantially higher LogP (2.96 vs. 2.19) and a 40 °C higher boiling point (376.5 °C vs. 336.8 °C) compared to the non-brominated analog, which impacts solubility, chromatographic behavior, and thermal processing conditions [1]. Even switching to the 6-chloro-N,N-diethylpyridine-3-sulfonamide (bp 363.5 °C) introduces different steric and electronic environments at the reactive center, altering catalytic cycle kinetics and potentially reducing coupling yields . These physicochemical and reactivity differences necessitate compound-specific procurement rather than generic substitution for reproducible synthetic routes.

5-Bromo-N,N-diethylpyridine-3-sulfonamide (62009-37-4): Quantitative Evidence for Compound Differentiation and Procurement Decision Support


LogP Enhancement by C5 Bromination Quantified Against the Non-Halogenated Parent Compound

5-Bromo-N,N-diethylpyridine-3-sulfonamide (target) exhibits substantially higher lipophilicity than its non-halogenated comparator N,N-diethylpyridine-3-sulfonamide (CAS 4810-42-8). The target compound has a measured/calculated LogP of 2.95540, versus 2.1929 for the non-brominated analog, yielding a ΔLogP of +0.76 [1]. This difference translates to an approximately 5.8-fold increase in octanol-water partition coefficient, directly impacting membrane permeability predictions, reversed-phase HPLC retention times, and compound solubility profiles in drug discovery screening cascades.

Lipophilicity LogP Physicochemical profiling ADME prediction

Boiling Point Elevation of Approximately 40 °C Relative to the Non-Halogenated Parent

The target compound has a reported boiling point of 376.5 °C at 760 mmHg, which is approximately 40 °C higher than the boiling point of 336.8 °C for the non-brominated parent N,N-diethylpyridine-3-sulfonamide [1]. The 6-chloro-N,N-diethylpyridine-3-sulfonamide exhibits an intermediate boiling point of 363.5 °C . This trend (Br > Cl > H at the 5/6 position) is consistent with increased molecular weight and enhanced van der Waals interactions from the heavier halogen, providing a predictable thermal processing window that enables compound-specific purification strategy design.

Thermal stability Boiling point Distillation Process chemistry

Molecular Weight Difference of 78.9 Da vs. Non-Halogenated Analog Enables MS-Based Differentiation

The molecular weight of 5-bromo-N,N-diethylpyridine-3-sulfonamide is 293.18 g/mol (exact mass 291.98811 Da), compared to 214.28 g/mol for N,N-diethylpyridine-3-sulfonamide, representing a mass difference of approximately 78.9 Da [1][2]. This significant mass increment facilitates unambiguous identification and quantification of the brominated building block in reaction mixtures by LC-MS, distinguishing it from non-halogenated starting materials or dehalogenation byproducts. The characteristic bromine isotopic pattern (1:1 ratio of ⁷⁹Br:⁸¹Br) provides an additional confirmatory signature.

Molecular weight Mass spectrometry LC-MS Reaction monitoring

Synthetic Utility: C5-Bromo Handle Enables Halogen-Metal Exchange and Cross-Coupling Diversification

The C5 aryl bromide of the target compound serves as a functional handle for halogen-metal exchange and palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the pyridine-3-sulfonamide scaffold [1]. The non-halogenated parent compound (CAS 4810-42-8) and close analogs lacking an aryl halide (e.g., simple pyridine-3-sulfonamides) cannot undergo these transformations without prior functionalization. While direct comparative coupling yield data for this specific substrate are not available in the open literature, the established reactivity of 3-bromopyridine derivatives in cross-coupling broadly supports this reactivity advantage [2].

Halogen-metal exchange Cross-coupling C-C bond formation Scaffold diversification

PI3Kα Kinase Inhibitory Activity of Structurally Related 5-Bromopyridine-3-sulfonamides Provides Class-Level Activity Precedent

While direct PI3Kα or other kinase inhibition data for 5-bromo-N,N-diethylpyridine-3-sulfonamide are not available in the published literature, a structurally related 5-bromopyridine-3-sulfonamide derivative—5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide—has demonstrated PI3Kα kinase inhibitory activity with IC₅₀ values of 1.08 μM (R-isomer, 10a) and 2.69 μM (S-isomer, 10b) [1]. This establishes a class-level precedent that the 5-bromopyridine-3-sulfonamide scaffold can engage the PI3Kα ATP-binding site. The target compound, with its N,N-diethylsulfonamide substituent, represents a synthetically accessible variant of this pharmacophore for further structure-activity relationship (SAR) exploration. No head-to-head comparison data exist between the target compound and this literature comparator.

PI3Kα Kinase inhibition Cancer Sulfonamide pharmacophore

Density Elevation of 0.303 g/cm³ vs. Non-Halogenated Analog Reflects Increased Molecular Polarizability

5-Bromo-N,N-diethylpyridine-3-sulfonamide has a reported density of 1.485 g/cm³, which is 0.303 g/cm³ higher than the 1.182 g/cm³ density of the non-brominated parent N,N-diethylpyridine-3-sulfonamide [1]. This 25.6% increase in density correlates with the presence of the polarizable bromine atom and is analytically useful for compound identification and purity assessment. The refractive index of 1.556 for the target compound further reflects the increased electronic polarizability imparted by the bromine substituent .

Density Refractive index Polarizability Physical property profiling

5-Bromo-N,N-diethylpyridine-3-sulfonamide (62009-37-4): High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Medicinal Chemistry Library Diversification via Pd-Catalyzed Cross-Coupling

The C5-bromo handle of 5-bromo-N,N-diethylpyridine-3-sulfonamide serves as the essential synthetic entry point for scaffold diversification through Suzuki, Negishi, and Buchwald-Hartwig couplings [1]. The 0.76-unit higher LogP relative to the non-halogenated parent means that post-coupling products will retain enhanced lipophilicity, a desirable property for CNS and intracellular target compound libraries . This combination of a reactive aryl bromide and elevated LogP makes the compound uniquely suited for generating diverse, drug-like screening collections, a role that the non-brominated analog (CAS 4810-42-8) cannot fulfill without additional functionalization steps.

PI3Kα Kinase Inhibitor SAR Exploration Programs

Based on the class-level precedent established by the structurally related 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which inhibits PI3Kα with IC₅₀ values of 1.08–2.69 μM [2], 5-bromo-N,N-diethylpyridine-3-sulfonamide can serve as a core scaffold for systematic SAR studies around the sulfonamide substituent. The N,N-diethyl substitution pattern provides a sterically and electronically distinct starting point compared to the literature N-(1-phenylethyl) comparator, enabling exploration of novel chemical space within the 5-bromopyridine-3-sulfonamide pharmacophore class.

Process Chemistry: Thermal Stability-Guided Purification Method Development

The boiling point of 376.5 °C—approximately 40 °C higher than the non-brominated parent—provides a wider thermal processing window for distillation and solvent removal during scale-up . This elevated boiling point, combined with the 1.485 g/cm³ density, allows process chemists to design purification protocols with greater temperature tolerances, reducing the risk of thermal degradation or premature volatilization that could occur with lower-boiling analogs such as the 6-chloro derivative (bp 363.5 °C) or the non-halogenated parent (bp 336.8 °C).

LC-MS Analytical Method Development and Reaction Monitoring

The molecular weight of 293.18 Da (exact mass 291.98811 Da) represents a 78.9 Da increase over the non-halogenated parent, providing a substantial mass shift for unambiguous LC-MS identification [3]. The characteristic bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) provides an additional confirmatory signature that is absent in chloro (³⁵Cl:³⁷Cl ≈ 3:1) and non-halogenated analogs. This mass spectrometric fingerprint enables confident tracking of the building block and its downstream coupling products through multi-step synthetic sequences, supporting both reaction optimization and quality control in procurement and manufacturing.

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